Culmerciclib

Description

BenchChem offers high-quality Culmerciclib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Culmerciclib including the price, delivery time, and more detailed information at info@benchchem.com.

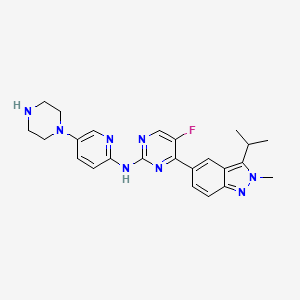

Structure

3D Structure

Properties

CAS No. |

2004705-28-4 |

|---|---|

Molecular Formula |

C24H27FN8 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)-N-(5-piperazin-1-ylpyridin-2-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C24H27FN8/c1-15(2)23-18-12-16(4-6-20(18)31-32(23)3)22-19(25)14-28-24(30-22)29-21-7-5-17(13-27-21)33-10-8-26-9-11-33/h4-7,12-15,26H,8-11H2,1-3H3,(H,27,28,29,30) |

InChI Key |

LLFOBMRPWNABCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C=C(C=CC2=NN1C)C3=NC(=NC=C3F)NC4=NC=C(C=C4)N5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Culmerciclib: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Culmerciclib, also known as TQB3616, is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinases (CDKs).[1] It is a global first-in-class therapeutic agent that demonstrates inhibitory activity against CDK2, CDK4, and CDK6, with a particularly strong selectivity for CDK4.[2][3] This unique profile suggests its potential to delay the onset of clinical resistance to conventional CDK4/6 inhibitors while offering a favorable safety profile, particularly concerning myelosuppression.[2][3] Culmerciclib is currently under investigation in clinical trials and has shown promising efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of Culmerciclib, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanism of Action: Cell Cycle Regulation

The primary mechanism of action of Culmerciclib is the disruption of the cell cycle progression from the G1 (first gap) phase to the S (synthesis) phase.[1] This is achieved through the selective inhibition of CDK4 and CDK6, and to a lesser extent CDK2.[2][6]

In the normal cell cycle, the formation of cyclin D-CDK4/6 complexes is a critical step for G1 phase progression. These complexes phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor.[5] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor.[6] E2F then activates the transcription of genes necessary for the G1 to S phase transition, thereby committing the cell to DNA replication and division.[6]

Culmerciclib, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb.[1][5] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively blocking the transcription of S-phase entry genes.[6] The result is a G1 phase cell cycle arrest, which ultimately suppresses tumor cell proliferation.[1][5]

Below is a diagram illustrating the signaling pathway affected by Culmerciclib.

Quantitative Data

In Vitro Kinase Inhibitory Activity

Culmerciclib has demonstrated potent and selective inhibitory activity against CDK4 and CDK6. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Culmerciclib against a panel of kinases.

| Kinase Target | IC50 (nM) |

| CDK4/Cyclin D1 | 0.35 |

| CDK6/Cyclin D1 | 0.49 |

| CDK1/Cyclin B | 246 |

| CDK5/p25 | 35.3 |

| CDK9/Cyclin T1 | 12.5 |

| Table 1: In vitro kinase inhibitory activity of Culmerciclib.[7] |

In Vitro Anti-proliferative Activity

The anti-proliferative effects of Culmerciclib have been evaluated in various cancer cell lines. The IC50 values for cell proliferation are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| T47D | HR+/HER2- Breast Cancer | 82.4 |

| MCF-7 | HR+/HER2- Breast Cancer | 115.5 |

| Table 2: In vitro anti-proliferative activity of Culmerciclib in breast cancer cell lines.[7] |

Clinical Efficacy in HR+/HER2- Advanced Breast Cancer

Culmerciclib, in combination with fulvestrant, has shown significant clinical benefit in Phase III trials for patients with HR+/HER2- advanced breast cancer.

| Clinical Trial | Treatment Arm | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |

| TQB3616-III-01 | Culmerciclib + Fulvestrant | 16.62 months | 40.21% |

| Placebo + Fulvestrant | 7.46 months | 12.12% | |

| CULMINATE-2 | Culmerciclib + Fulvestrant | Not Reached | 59.3% |

| (First-Line) | Placebo + Fulvestrant | 22.0 months (IRC assessed) | 42.3% |

| Table 3: Summary of Phase III clinical trial data for Culmerciclib.[2][5][8] |

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Culmerciclib against specific CDK enzymes.

Methodology:

-

Recombinant human CDK/cyclin complexes were expressed and purified.

-

Kinase reactions were initiated by incubating the enzyme, a fluorescently labeled peptide substrate, and ATP in a reaction buffer.

-

Culmerciclib at various concentrations was added to the reaction mixture.

-

The reactions were allowed to proceed for a specified time at room temperature and then terminated.

-

The amount of phosphorylated substrate was quantified using a microplate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay (CCK-8)

Objective: To assess the anti-proliferative effect of Culmerciclib on cancer cell lines.

Methodology:

-

Cancer cells (e.g., T47D, MCF-7) were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with a serial dilution of Culmerciclib or vehicle control (DMSO) for 72 hours.[9]

-

After the incubation period, Cell Counting Kit-8 (CCK-8) reagent was added to each well and incubated for 1-4 hours.[9]

-

The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

-

IC50 values were calculated from the dose-response curves.[9]

The workflow for the cell proliferation assay is depicted in the following diagram.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Culmerciclib on cell cycle distribution.

Methodology:

-

Cancer cells were seeded and treated with various concentrations of Culmerciclib or a vehicle control for a predetermined time (e.g., 24 hours).[10]

-

Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

The fixed cells were then washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.[10]

-

After incubation, the DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle was quantified using cell cycle analysis software.[10]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Culmerciclib in a living organism.

Methodology:

-

Human cancer cells (e.g., MCF-7) were subcutaneously injected into immunocompromised mice.

-

Once tumors reached a palpable size, the mice were randomized into treatment and control groups.

-

Culmerciclib was administered orally to the treatment group at a specified dose and schedule. The control group received a vehicle.

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors were excised and weighed. The tumor growth inhibition (TGI) was calculated.

Conclusion

Culmerciclib is a potent and selective inhibitor of CDK2, CDK4, and CDK6, with a pronounced bias towards CDK4. Its mechanism of action centers on the inhibition of Rb phosphorylation, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation. Preclinical studies have demonstrated its significant in vitro and in vivo anti-tumor activity. Furthermore, Phase III clinical trials have confirmed its efficacy in combination with endocrine therapy for the treatment of HR+/HER2- advanced breast cancer, offering a promising new therapeutic option for this patient population. The unique inhibitory profile of Culmerciclib may also provide an advantage in overcoming resistance to existing CDK4/6 inhibitors. Further research and clinical development will continue to elucidate the full potential of this novel anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. sinobiopharm.com [sinobiopharm.com]

- 4. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - 科研通 [ablesci.com]

- 5. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. TQB3616 (TQB-3616, Culmerciclib) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

TQB3616: A Technical Guide to a Novel CDK4/6 Inhibitor in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TQB3616, also known as Culmerciclib, is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1] Developed by Chia Tai Tianqing Pharmaceutical Group, TQB3616 has demonstrated potent anti-tumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of TQB3616.

Discovery and Mechanism of Action

TQB3616 was developed as a potent and selective inhibitor of CDK4 and CDK6.[3] These kinases, in complex with D-type cyclins, play a pivotal role in the G1 phase of the cell cycle. The CDK4/6-Cyclin D complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase, thereby promoting cell proliferation.[4]

By selectively inhibiting CDK4 and CDK6, TQB3616 prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[1] This leads to the sequestration of E2F, blocking the G1-S phase transition and inducing cell cycle arrest in the G1 phase.[1] This targeted mechanism of action effectively suppresses the proliferation of cancer cells that are dependent on the CDK4/6-Rb pathway for growth.

Signaling Pathway

The following diagram illustrates the canonical CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory effect of TQB3616.

Caption: TQB3616 inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and blocking cell cycle progression.

Preclinical Development

In Vitro Studies

TQB3616 has demonstrated potent inhibitory activity against CDK4 and CDK6 in enzymatic assays and significant anti-proliferative effects in various cancer cell lines, particularly those with a functional Rb pathway.

| Assay | Target/Cell Line | IC50 (nM) | Reference |

| Enzymatic Assay | CDK4/Cyclin D1 | 0.35 | [5] |

| CDK6/Cyclin D1 | 0.49 | [5] | |

| Cell Proliferation Assay | T47D (HR+/HER2- Breast Cancer) | 82.4 | [6] |

| MCF-7 (HR+/HER2- Breast Cancer) | 115.5 | [6] | |

| BT474 (HR+/HER2+ Breast Cancer) | 136.4 | [6] | |

| MDA-MB-361 (HR+/HER2+ Breast Cancer) | 870.4 | [6] |

A common method to assess the anti-proliferative activity of TQB3616 is the Cell Counting Kit-8 (CCK-8) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, T47D) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[7][8]

-

Drug Treatment: Cells are treated with various concentrations of TQB3616 (typically in a log-scale dilution series) or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a defined period, usually 72 hours, to allow for the drug to exert its effect.[3]

-

CCK-8 Reagent Addition: 10 µL of CCK-8 solution is added to each well.[7]

-

Incubation: Plates are incubated for 1-4 hours at 37°C.[7]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the viability against the log of the drug concentration.

In Vivo Studies

TQB3616 has shown significant anti-tumor efficacy in in vivo xenograft models of breast cancer.

| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |

| MCF-7 (CDX) | TQB3616 | 7.5 mg/kg/day | 60% | [9] |

| TQB3616 | 15 mg/kg/day | 93% | [9] | |

| Palbociclib | 20 mg/kg/day | 52% | [9] | |

| Palbociclib | 40 mg/kg/day | 80% | [9] | |

| Abemaciclib | 7.5 mg/kg/day | 45% | [9] | |

| Abemaciclib | 15 mg/kg/day | 76% | [9] | |

| LU-01-0393 (PDX) | TQB3616 | 35 mg/kg/day | 65% | [9] |

A typical workflow for evaluating the in vivo efficacy of TQB3616 using an MCF-7 xenograft model is as follows:

Caption: A generalized workflow for assessing the in vivo efficacy of TQB3616 in a breast cancer xenograft model.

Clinical Development

TQB3616 is being evaluated in several clinical trials for patients with advanced breast cancer.

Pharmacokinetics in Healthy Subjects

A Phase I study in healthy Chinese subjects evaluated the pharmacokinetics of a single 180 mg oral dose of TQB3616 under fasting and fed conditions.[9]

| Pharmacokinetic Parameter | Fasting | Fed | Reference |

| Cmax (ng/mL) | 60.39 ± 37.17 | 75.39 ± 28.34 | [9] |

| AUC0-t (h·ng/mL) | 3634.80 ± 2174.18 | 5305.30 ± 1948.11 | [9] |

| AUC0-∞ (h·ng/mL) | 3920.86 ± 2325.20 | 5710.59 ± 2100.68 | [9] |

| Tmax (h) | ~6-8 | Delayed by ~1h | [9][10] |

| t1/2 (h) | ~65-70 | - | [10] |

Data are presented as mean ± standard deviation.

The study concluded that food has a clinically significant effect on the bioavailability of TQB3616, increasing both the peak concentration (Cmax) and total systemic exposure (AUC).[9]

Ongoing Clinical Trials

Several clinical trials are currently underway to further evaluate the safety and efficacy of TQB3616 in patients with HR+/HER2- advanced or metastatic breast cancer. These include Phase II and Phase III studies investigating TQB3616 in combination with endocrine therapies.[6][11]

Conclusion

TQB3616 is a potent and selective CDK4/6 inhibitor with a well-defined mechanism of action. Preclinical studies have demonstrated its significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo in breast cancer models. Early clinical data have provided valuable insights into its pharmacokinetic profile in humans. Ongoing clinical trials will further elucidate the therapeutic potential of TQB3616 as a novel treatment option for patients with HR+/HER2- breast cancer. The data presented in this technical guide underscore the promising development of TQB3616 as a targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 9. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

Culmerciclib target profile and selectivity

An in-depth analysis of the target profile and selectivity of culmerciclib, a potent and selective inhibitor of cyclin-dependent kinases (CDKs), is crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of its core targets, selectivity against a panel of kinases, and the methodologies used for these characterizations.

Target Profile of Culmerciclib

Culmerciclib (S TRA-6051) is an investigational, orally available small molecule inhibitor that primarily targets cyclin-dependent kinases involved in cell cycle regulation. Its principal targets are CDK2, CDK4, and CDK6. By inhibiting these kinases, culmerciclib blocks the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents the release of the E2F transcription factor. This action halts the cell cycle at the G1/S transition, thereby inhibiting tumor cell proliferation.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Culmerciclib has been profiled against a broad panel of kinases to ascertain its specificity. The data below summarizes its inhibitory activity (IC50 values), demonstrating a high degree of selectivity for its intended targets.

Table 1: Inhibitory Activity of Culmerciclib against Primary CDK Targets

| Target | IC50 (nM) |

| CDK2/CycE1 | 1.1 |

| CDK4/CycD1 | 3.2 |

| CDK6/CycD3 | 4.4 |

Table 2: Selectivity of Culmerciclib against a Panel of Off-Target Kinases

| Kinase Target | IC50 (nM) |

| CDK1/CycB | 160 |

| CDK9/CycT1 | >1000 |

| GSK3B | 190 |

| Haspin | >10000 |

| DYRK1A | >10000 |

| CLK1 | >10000 |

| Aurora A | >10000 |

| Aurora B | >10000 |

| PLK1 | >10000 |

| VEGFR2 | >10000 |

| EGFR | >10000 |

| HER2 | >10000 |

| MET | >10000 |

| MEK1 | >10000 |

| ERK1 | >10000 |

| p38a | >10000 |

| AKT1 | >10000 |

| PI3Ka | >10000 |

| BTK | >10000 |

| JAK2 | >10000 |

| FAK | >10000 |

| SRC | >10000 |

Data presented are representative and may vary based on specific assay conditions.

Signaling Pathway and Mechanism of Action

Culmerciclib exerts its anti-proliferative effects by modulating the core cell cycle machinery. The diagram below illustrates the canonical CDK/Rb/E2F pathway and the points of intervention by culmerciclib.

Caption: Culmerciclib inhibits CDK4/6, preventing Rb phosphorylation and blocking cell cycle progression.

Experimental Protocols and Methodologies

The characterization of culmerciclib's target profile and selectivity involves a series of biochemical and cell-based assays.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of culmerciclib against purified kinase enzymes.

Methodology:

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly employed. These assays measure the phosphorylation of a substrate by a specific kinase.

-

Procedure:

-

Recombinant human kinase enzymes (e.g., CDK2/CycE1, CDK4/CycD1) are incubated with a specific peptide substrate and ATP.

-

Culmerciclib is added in a series of dilutions to determine its dose-dependent inhibitory effect.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

A detection solution containing a europium-labeled anti-phospho-substrate antibody is added.

-

The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Assays

Objective: To evaluate the effect of culmerciclib on cell proliferation and target engagement in cancer cell lines.

Methodology:

-

Cell Proliferation Assay (e.g., CellTiter-Glo®):

-

Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of culmerciclib concentrations for a specified duration (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Luminescence is measured, and GI50 (concentration for 50% growth inhibition) values are calculated.

-

-

Target Engagement Assay (Western Blot for Phospho-Rb):

-

Cells are treated with culmerciclib for a short period (e.g., 2-24 hours).

-

Whole-cell lysates are prepared.

-

Protein concentrations are determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence. A reduction in the pRb signal indicates target engagement.

-

Diagram: Experimental Workflow for Inhibitor Characterization

The following diagram outlines the logical flow from initial biochemical screening to cellular and in vivo validation.

Caption: High-level workflow for the preclinical characterization of a CDK inhibitor like culmerciclib.

Preclinical Data for TQB3616: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for TQB3616, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). The information presented herein is compiled from available preclinical studies and is intended to serve as a detailed resource for professionals in the field of oncology drug development.

Core Mechanism of Action

TQB3616 is an orally bioavailable small molecule that selectively targets the CDK4/6-Cyclin D1-Retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle.[1] In many cancer types, including hormone receptor-positive (HR+) breast cancer, this pathway is often hyperactivated, leading to uncontrolled cell proliferation.[2]

TQB3616 functions by inhibiting the kinase activity of CDK4 and CDK6. This action prevents the phosphorylation of the Retinoblastoma protein (Rb).[1] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, thereby repressing the transcription of genes essential for entry into the S phase of the cell cycle. The ultimate outcome of TQB3616 activity is cell cycle arrest at the G1 phase, which suppresses DNA replication and inhibits tumor cell proliferation.[1] Preclinical evidence also suggests that TQB3616 can induce apoptosis, or programmed cell death, in cancer cells.[2]

Signaling Pathway Diagram

Caption: The CDK4/6-Rb signaling pathway and the inhibitory mechanism of TQB3616.

In Vitro Preclinical Data

TQB3616 has demonstrated potent anti-proliferative activity across a panel of human breast cancer cell lines.

Quantitative Data: In Vitro Cell Proliferation

| Cell Line | Cancer Type | Receptor Status | TQB3616 IC50 (nM) | Abemaciclib (B560072) IC50 (nM) |

| T47D | Breast Cancer | HR+/HER2- | 82.4 | 56.0 |

| MCF-7 | Breast Cancer | HR+/HER2- | 115.5 | 124.2 |

| BT474 | Breast Cancer | HR+/HER2+ | 136.4 | 1190.0 |

| MDA-MB-361 | Breast Cancer | HR+/HER2+ | 870.4 | 1005.0 |

| Data sourced from Hu et al., 2023.[3] |

Experimental Protocols: In Vitro Assays

-

Cell Lines: T47D, MCF-7, BT474, and MDA-MB-361.[3]

-

Seeding Density: 5,000 to 10,000 cells per well in 96-well plates.[3]

-

Treatment: After 24 hours of cell adherence, cells were treated with various concentrations of TQB3616 or abemaciclib for 72 hours. DMSO-treated cells served as the control.[3]

-

Measurement: Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay to determine the 50% inhibitory concentrations (IC50).[3]

-

Cell Lines: T47D and BT474.

-

Treatment: Cells were incubated with TQB3616 or abemaciclib at concentrations of 0.5 µM, 1.0 µM, or 1.5 µM for 24 hours.

-

Staining: Cells were stained with propidium (B1200493) iodide (PI).

-

Analysis: The proportion of cells in each phase of the cell cycle was determined by flow cytometry.

-

Cell Lines: T47D and BT474.

-

Treatment: Cells were treated with TQB3616 or abemaciclib at concentrations of 0.5 µM, 1.0 µM, or 1.5 µM for 24 hours.

-

Staining: Cells were double-stained with Annexin V-FITC and PI.

-

Analysis: The percentage of apoptotic cells was quantified using flow cytometry.

In Vitro Experimental Workflow Diagram

Caption: A generalized workflow for the in vitro preclinical evaluation of TQB3616.

In Vivo Preclinical Data

TQB3616 has demonstrated significant anti-tumor activity in in vivo xenograft models of human cancer.

Quantitative Data: In Vivo Efficacy

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Comparator | Comparator TGI |

| MCF-7 CDX (Breast Cancer) | TQB3616 | 7.5 mg/kg/day | 60% | Palbociclib | 52% (at 20 mg/kg/day) |

| MCF-7 CDX (Breast Cancer) | TQB3616 | 15 mg/kg/day | 93% | Palbociclib | 80% (at 40 mg/kg/day) |

| MCF-7 CDX (Breast Cancer) | TQB3616 | 50 mg/kg/day | Superior to Abemaciclib | Abemaciclib | - (at 50 mg/kg/day) |

| LU-01-0393 PDX (Lung Cancer) | TQB3616 | 35 mg/kg/day | 65% | - | - |

| Data compiled from Xu et al., 2018 and Hu et al., 2023.[4][5] |

Experimental Protocols: In Vivo Xenograft Studies

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID).[6]

-

Tumor Implantation:

-

Drug Administration:

-

Efficacy Assessment:

-

Tumor volume was monitored throughout the study.

-

At the end of the study, tumors were excised and weighed.

-

Tumor Growth Inhibition (TGI) was calculated to determine anti-tumor efficacy.

-

-

Pharmacodynamic Analysis:

In Vivo Experimental Workflow Diagram

References

- 1. Facebook [cancer.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models [Letter] - PMC [pmc.ncbi.nlm.nih.gov]

TQB3616: A Preclinical and Clinical Overview of a Novel CDK4/6 Inhibitor in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Introduction: TQB3616 is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), key regulators of the cell cycle.[1] Upregulation of the CDK4/6 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[1] TQB3616 is being developed as a potential antineoplastic agent, primarily for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2] Preclinical and early clinical studies have demonstrated its potential to inhibit tumor growth by inducing cell cycle arrest.[2][3]

Core Mechanism of Action

TQB3616 selectively targets CDK4 and CDK6.[1] In the canonical cell cycle pathway, the formation of the cyclin D-CDK4/6 complex leads to the phosphorylation of the retinoblastoma protein (Rb).[4] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[5] By inhibiting CDK4/6, TQB3616 prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state.[2] This keeps E2F sequestered, thereby blocking the G1-S phase transition and inducing cell cycle arrest.[1][2] This targeted inhibition of cell proliferation forms the basis of TQB3616's antitumor activity.[1]

Signaling Pathway

Caption: TQB3616 inhibits the CDK4/6-Rb signaling pathway, leading to G1 cell cycle arrest.

Quantitative Data

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) for TQB3616 | IC50 (nM) for Abemaciclib | Reference |

| BT474 | HER2+/HR+ Breast Cancer | 136.4 | 1190.0 | [6] |

| MDA-MB-361 | HER2+/HR+ Breast Cancer | 870.4 | 1005.0 | [6] |

Note: In a panel of 18 Rb-proficient cancer cell lines, TQB3616 displayed potent anti-proliferative activity in 8 of them, with greater than 50% inhibition at a concentration of 0.3 µM.[5]

In Vivo Antitumor Efficacy

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| MCF-7 CDX | TQB3616 | 7.5 mpk | 60% | [3][5] |

| MCF-7 CDX | TQB3616 | 15 mpk | 93% | [3][5] |

| MCF-7 CDX | Palbociclib | 20 mpk | 52% | [3][5] |

| MCF-7 CDX | Palbociclib | 40 mpk | 80% | [3][5] |

| MCF-7 CDX | LY2835219 (Abemaciclib) | 7.5 mpk | 45% | [3][5] |

| MCF-7 CDX | LY2835219 (Abemaciclib) | 15 mpk | 76% | [3][5] |

| LU-01-0393 PDX (Lung Cancer) | TQB3616 | 35 mpk | 65% | [3][5] |

CDX: Cell-derived xenograft; PDX: Patient-derived xenograft; mpk: mg/kg

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, T47D, BT474, MDA-MB-361) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Drug Treatment: TQB3616 is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

Western Blot Analysis for pRb

-

Cell Lysis: Cells treated with TQB3616 or a vehicle control for a specified time are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software.

In Vivo Xenograft Study

-

Cell Implantation: Female BALB/c nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 5 x 10^6 MCF-7 cells) in Matrigel.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: The mice are randomized into treatment and control groups. TQB3616 is administered orally once daily at the specified doses. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow Visualization

Caption: A typical workflow for the preclinical evaluation of TQB3616 in cancer cells.

Logical Relationship of TQB3616's Antitumor Activity

Caption: The logical progression from TQB3616 administration to tumor regression.

Conclusion

TQB3616 is a potent and selective CDK4/6 inhibitor with demonstrated antitumor activity in preclinical models of breast and lung cancer.[3][5] Its mechanism of action, centered on the induction of G1 cell cycle arrest through the inhibition of Rb phosphorylation, is well-defined.[1][2] Comparative studies suggest that TQB3616 may have a more potent antitumor effect than other approved CDK4/6 inhibitors at similar dosages.[3][5] Ongoing clinical trials will further elucidate the safety and efficacy of TQB3616 in patients with advanced cancers. The data presented in this guide provide a comprehensive overview of the biological activity of TQB3616 and a foundation for further research and development.

References

- 1. Facebook [cancer.gov]

- 2. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. dovepress.com [dovepress.com]

The Role of Culmerciclib in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Culmerciclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinases (CDKs), with potent activity against CDK2, CDK4, and CDK6. These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth overview of the mechanism of action of Culmerciclib in cell cycle regulation, supported by preclinical and clinical data. It details the experimental methodologies used to elucidate its function and presents quantitative data in a structured format for ease of comparison. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of Culmerciclib's role as a promising anti-neoplastic agent.

Introduction to Cell Cycle Regulation and the Role of CDKs

The eukaryotic cell cycle is a tightly regulated process that governs cell growth and division. It is divided into four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are controlled by a complex network of proteins, primarily the Cyclin-Dependent Kinases (CDKs) and their regulatory partners, the cyclins.

The G1-S transition is a critical checkpoint, and its regulation is frequently compromised in cancer, leading to uncontrolled cell proliferation. The CDK4/6-Cyclin D complex plays a crucial role at this checkpoint by phosphorylating the Retinoblastoma protein (Rb).[1] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for DNA replication and S-phase entry. Phosphorylation of Rb by CDK4/6-Cyclin D leads to the release of E2F, thereby allowing the cell to proceed into the S phase.[1][2]

Culmerciclib: A Potent CDK2/4/6 Inhibitor

Culmerciclib is a small molecule inhibitor that demonstrates potent and selective inhibition of CDK4 and CDK6, and also possesses activity against CDK2.[3][4][5] By targeting these key cell cycle regulators, Culmerciclib effectively blocks the G1-S phase transition, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[3][6]

Mechanism of Action

The primary mechanism of action of Culmerciclib is the inhibition of CDK4 and CDK6.[3] This inhibition prevents the phosphorylation of the Rb protein.[3][6] As a result, Rb remains bound to E2F transcription factors, repressing the transcription of genes necessary for DNA synthesis and cell cycle progression.[1] This leads to a G1 phase cell cycle arrest.[7] The additional inhibition of CDK2 may contribute to overcoming resistance mechanisms that can emerge with agents that solely target CDK4/6.[8][9] Preclinical studies have shown that Culmerciclib not only induces G1 stalling but also promotes apoptosis, leading to enhanced tumor-killing effects.[7][8]

Quantitative Data

Preclinical Data: In Vitro Efficacy

Culmerciclib has demonstrated potent inhibitory activity against CDK enzymes and various breast cancer cell lines.

| Target/Cell Line | IC50 (nM) | Comparison (Abemaciclib IC50, nM) | Reference |

| Enzymatic Activity | |||

| CDK4/Cyclin D1 | 0.35 | - | [2] |

| CDK6/Cyclin D1 | 0.49 | - | [2] |

| CDK1/Cyclin B | 246 | - | [2] |

| CDK5/p25 | 35.3 | - | [2] |

| CDK9/Cyclin T1 | 12.5 | - | [2] |

| Cellular Proliferation | |||

| T47D (HR+/HER2-) | 82.4 | 56.0 | [7] |

| MCF-7 (HR+/HER2-) | 115.5 | 124.2 | [7] |

| BT474 (HR+/HER2+) | 136.4 | 1190.0 | [4] |

| MDA-MB-361 (HR+/HER2+) | 870.4 | 1005.0 | [4] |

Clinical Data: CULMINATE-2 Phase III Trial

The CULMINATE-2 trial is a randomized, double-blind, multicenter study evaluating the efficacy and safety of Culmerciclib in combination with fulvestrant (B1683766) for the first-line treatment of HR+/HER2- advanced breast cancer.[10]

| Endpoint | Culmerciclib + Fulvestrant | Placebo + Fulvestrant | Hazard Ratio (95% CI) | P-value | Reference |

| Efficacy | |||||

| Median Progression-Free Survival (PFS) | Not Reached | 20.2 months | 0.56 (0.40 - 0.78) | 0.0004 | [6] |

| Objective Response Rate (ORR) | 59.3% | 42.3% | - | 0.0009 | [6] |

| Median Duration of Response | Not Reached | 16.7 months | - | 0.0064 | [6] |

| Safety | |||||

| Grade ≥3 Neutropenia | 20.3% | - | - | - | [11] |

| Treatment Discontinuation due to Adverse Events | 3.5% | 1.4% | - | - | [6] |

Experimental Protocols

In Vitro Assays

This protocol describes a general method for determining the enzymatic inhibitory activity of a compound like Culmerciclib against CDK enzymes.

-

Reagent Preparation : Test compounds are dissolved in DMSO to create a stock solution. A serial dilution series is prepared.

-

Reaction Setup : In a 384-well plate, the CDK enzyme (e.g., CDK4/Cyclin D1) and a fluorescently labeled peptide substrate are added to a kinase assay buffer.

-

Compound Addition : A small volume (nanoliter range) of the diluted test compound is added to the wells.

-

Reaction Initiation : The kinase reaction is initiated by adding ATP.

-

Incubation : The plate is incubated at room temperature for a defined period (e.g., 90 minutes) to allow the phosphorylation reaction to proceed.

-

Reaction Termination : The reaction is stopped by the addition of a chelating agent like EDTA.

-

Signal Detection : The degree of substrate phosphorylation is quantified using a suitable detection method, such as fluorescence polarization or luminescence. The IC50 value is then calculated.

-

Cell Seeding : Breast cancer cells (e.g., T47D, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[8]

-

Drug Treatment : Cells are treated with various concentrations of Culmerciclib or a vehicle control (DMSO) for 72 hours.[8]

-

CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plates are incubated for 2.5 hours.[8]

-

Absorbance Measurement : The optical density (OD) at 450 nm is measured using a microplate reader.[8]

-

IC50 Calculation : The cell inhibition rate is calculated, and the IC50 value is determined using graphing software.[8]

-

Cell Treatment : Cells are seeded in 6-well plates, synchronized by serum starvation for 24 hours, and then treated with different concentrations of Culmerciclib for 24 hours.[8]

-

Cell Fixation : Cells are harvested and fixed in 75% ethanol (B145695) for 12-24 hours.[8]

-

Staining : The fixed cells are stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.[8]

-

Flow Cytometry : The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[8]

-

Protein Extraction : Cells are treated with Culmerciclib, and total protein is extracted using a lysis buffer.[8]

-

Protein Quantification : The protein concentration is determined using a standard assay.

-

Electrophoresis : Equal amounts of protein are separated by SDS-PAGE.[8]

-

Transfer : The separated proteins are transferred to a PVDF membrane.[8]

-

Immunoblotting : The membrane is incubated with primary antibodies against target proteins (e.g., pRb, Rb, Cyclin D1) followed by incubation with a secondary antibody conjugated to an enzyme.[8]

-

Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]

In Vivo Xenograft Studies

-

Animal Model : Immunodeficient mice (e.g., NOD-SCID) are used.[8]

-

Tumor Implantation : Human breast cancer cells (e.g., MCF-7) are injected into the mammary fat pad of the mice.[8]

-

Tumor Growth : Tumors are allowed to grow to a specific volume (e.g., ~300 mm³).[8]

-

Treatment : Mice are randomized into treatment groups and administered Culmerciclib (e.g., 50 mg/kg/day) or a vehicle control orally.[8]

-

Monitoring : Tumor volume and mouse body weight are monitored regularly throughout the study.[8]

-

Endpoint Analysis : At the end of the study, tumors are excised, weighed, and may be used for further analysis such as Western blotting or qPCR.[8]

CULMINATE-2 Clinical Trial Design

-

Study Type : Phase III, randomized, double-blind, placebo-controlled, multicenter, parallel-group study.[10]

-

Patient Population : Patients with HR+/HER2- advanced or metastatic breast cancer who have not received prior systemic therapy for advanced disease.[6]

-

Intervention :

-

Primary Endpoint : Investigator-assessed Progression-Free Survival (PFS).[6]

-

Key Secondary Endpoints : Objective Response Rate (ORR), Duration of Response (DoR), and safety.[6]

Conclusion

Culmerciclib is a potent CDK2/4/6 inhibitor that effectively induces G1 cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated its superior anti-tumor activity in various breast cancer models. The positive results from the Phase III CULMINATE-2 trial highlight its potential as a new therapeutic option for patients with HR+/HER2- advanced breast cancer. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on cell cycle inhibitors and targeted cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. TQB3616 (TQB-3616, Culmerciclib) | CDK4/6 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. sinobiopharm.com [sinobiopharm.com]

- 6. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. dovepress.com [dovepress.com]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. sinobiopharm.com [sinobiopharm.com]

- 11. Culmerciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Culmerciclib: A Technical Guide to its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Culmerciclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), demonstrating potent antineoplastic activity.[1][2] It primarily targets CDK4 and CDK6, key regulators of the cell cycle, and also shows inhibitory effects on CDK2.[3][4][5] This multi-targeted approach suggests a potential to overcome resistance mechanisms observed with more selective CDK4/6 inhibitors.[5] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the antineoplastic properties of Culmerciclib.

Mechanism of Action

Culmerciclib exerts its anticancer effects by selectively inhibiting CDK4 and CDK6.[1] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb) in the early G1 phase of the cell cycle.[1][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[1] This leads to cell cycle arrest, suppression of DNA replication, and ultimately, a decrease in tumor cell proliferation.[1] Culmerciclib has a particularly strong selective inhibitory effect on CDK4.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sinobiopharm.com [sinobiopharm.com]

- 5. Culmerciclib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

TQB3616: A Technical Overview of its Molecular Targets in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

TQB3616 is an orally administered, novel, and potent small-molecule inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] In the landscape of breast cancer therapeutics, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, CDK4/6 inhibitors have emerged as a standard of care.[3] TQB3616 distinguishes itself through its potent antitumor activity, demonstrating potential for greater efficacy in preclinical models when compared to other approved CDK4/6 inhibitors.[1][2] This technical guide provides an in-depth overview of the molecular targets of TQB3616 in breast cancer, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Molecular Targets and Mechanism of Action

The primary molecular targets of TQB3616 are CDK4 and CDK6, serine/threonine kinases that play a pivotal role in the regulation of the cell cycle.[3][4] In HR+ breast cancer, the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[2]

TQB3616 exerts its therapeutic effect by binding to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity. This action prevents the phosphorylation of the retinoblastoma protein (Rb).[3] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 phase to the S phase of the cell cycle.[3] By maintaining Rb in its active state, TQB3616 effectively induces a G1 cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][3]

Preclinical studies have shown that TQB3616 leads to a profound reduction in the phosphorylation of Rb at Serine 807/811.[1][2] Furthermore, unlike some other CDK4/6 inhibitors, TQB3616 has also been observed to promote apoptosis, or programmed cell death, contributing to its enhanced tumor-killing effects.[1][2]

Signaling Pathway

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on TQB3616: A Technical Guide

Introduction

TQB3616, also known as Culmerciclib, is an orally bioavailable small-molecule inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Developed by Chia Tai Tianqing Pharmaceutical Group Co., Ltd., it represents a significant advancement in the therapeutic landscape for certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[3] This technical guide provides an in-depth overview of the foundational preclinical and early clinical research on TQB3616, focusing on its mechanism of action, experimental validation, and pharmacokinetic profile.

Mechanism of Action

TQB3616's primary mechanism of action is the selective inhibition of CDK4 and CDK6.[1] These serine/threonine kinases are crucial for cell cycle progression, specifically the transition from the G1 (Gap 1) to the S (Synthesis) phase.[3] In many cancer cells, the CDK4/6 pathway is dysregulated, leading to uncontrolled proliferation.[4]

The canonical pathway involves the binding of D-type cyclins to CDK4/6, forming active complexes. These complexes then phosphorylate the retinoblastoma protein (Rb).[1][3] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1-S phase transition and DNA replication.

TQB3616 competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1][3] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. Consequently, the cell cycle is arrested in the G1 phase, suppressing DNA replication and inhibiting tumor cell proliferation.[1][3] Preclinical studies have shown that TQB3616 is a potent and selective CDK4/6 inhibitor, with some research suggesting a preferential inhibition of CDK4 over CDK6, which may contribute to a more tolerable safety profile.[5]

Signaling Pathway

Caption: TQB3616 inhibits the active Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression.

Preclinical Research Data

The antitumor activity of TQB3616 has been evaluated in various preclinical models, demonstrating its potency against cancer cell lines and in vivo tumor models.

In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (TQB3616) | IC50 (Abemaciclib) | Reference |

| T47D | HR+/HER2- Breast Cancer | 82.4 nM | 56.0 nM | [6] |

| MCF-7 | HR+/HER2- Breast Cancer | 115.5 nM | 124.2 nM | [6] |

Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Antitumor Efficacy

| Model | Cancer Type | Treatment and Dose | Tumor Growth Inhibition (TGI) | Comparator and TGI | Reference |

| MCF-7 Xenograft | Breast Cancer | 7.5 mg/kg | 60% | Palbociclib (20 mg/kg): 52%, LY2835219 (7.5 mg/kg): 45% | [7] |

| MCF-7 Xenograft | Breast Cancer | 15 mg/kg | 93% | Palbociclib (40 mg/kg): 80%, LY2835219 (15 mg/kg): 76% | [7] |

| LU-01-0393 PDX | Lung Cancer | 35 mg/kg | 65% | Not specified | [4][7] |

Note: TGI is a measure of the effectiveness of a treatment in preventing the growth of tumors in animal models.

Pharmacokinetics

Early clinical trials in healthy Chinese subjects have provided initial pharmacokinetic data for TQB3616.

| Parameter | Value | Condition | Reference |

| Tmax (Time to max concentration) | ~6-8 hours | Single dose | [3] |

| t1/2 (Half-life) | ~65-70 hours | Single dose | [3] |

| Accumulation (Cmax and AUC) | 3-5 times higher | After 28 days vs. single dose | [3] |

A study on the effect of food on TQB3616 pharmacokinetics revealed that administration with food significantly increased its absorption.[3]

| Parameter | Geometric Mean Ratio (Fed vs. Fasted) | 90% Confidence Interval | Reference |

| Cmax | 148.04% | 101.23%–216.51% | [3] |

| AUC0-t | 145.06% | 117.68%–178.83% | [3] |

| AUC0-∞ | 143.13% | 116.46%–175.91% | [3] |

Experimental Protocols

While detailed, step-by-step protocols are often proprietary or found in supplementary materials of publications, the methodologies employed in foundational TQB3616 research can be summarized as follows.

In Vitro Cell Proliferation Assay

-

Objective: To determine the anti-proliferative activity of TQB3616 in cancer cell lines.

-

Methodology:

-

Cell Culture: Breast cancer cell lines (e.g., T47D, MCF-7) are cultured in appropriate media and conditions.[4][8]

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of TQB3616, a comparator drug (e.g., abemaciclib), or a vehicle control.[4][8]

-

Incubation: Cells are incubated for a specified period, typically 72 hours.[7]

-

Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP levels, respectively.

-

Data Analysis: The results are used to calculate IC50 values by plotting cell viability against drug concentration.[6]

-

Western Blot Analysis for Target Engagement

-

Objective: To confirm that TQB3616 inhibits the phosphorylation of Rb in tumor cells.

-

Methodology:

-

Sample Preparation: Tumor cells or tissues from in vivo studies are lysed to extract total protein.[7]

-

Protein Quantification: Protein concentration is determined using a method like the BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Rb and phosphorylated Rb (p-Rb). A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate. The band intensity is quantified to assess the level of p-Rb relative to total Rb.[7]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of TQB3616 in a living organism.

-

Methodology:

-

Model System: Immunocompromised mice (e.g., NOD-SCID) are used.[9]

-

Tumor Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously to establish tumors.[7]

-

Treatment: Once tumors reach a specified size, mice are randomized into groups and treated with TQB3616 (administered orally), a vehicle control, or a comparator drug.[7]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., Western blotting).[7]

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

Caption: A general workflow for the preclinical and early clinical evaluation of TQB3616.

Clinical Development

TQB3616 entered clinical development in 2019.[5] Phase I studies have focused on safety, tolerability, and pharmacokinetics in healthy subjects and patients with advanced solid tumors.[3] Subsequent Phase II and III trials are evaluating the efficacy and safety of TQB3616, often in combination with endocrine therapies like fulvestrant, for patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on prior therapies.[10][11] These trials are crucial for establishing the clinical benefit and positioning of TQB3616 in cancer treatment regimens.

Foundational research has established TQB3616 as a potent and selective CDK4/6 inhibitor with a clear mechanism of action. Preclinical data from both in vitro and in vivo models have demonstrated significant antitumor activity, often superior to that of other drugs in its class at comparable doses.[7] Early clinical data have provided a favorable pharmacokinetic and safety profile, supporting its ongoing development in late-stage clinical trials for HR+/HER2- breast cancer and potentially other Rb-proficient malignancies.[4][7] The comprehensive body of evidence suggests that TQB3616 holds considerable promise as a valuable therapeutic option in oncology.

References

- 1. Facebook [cancer.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and preclinical evaluations of TQB3616, a novel CDK4-biased inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Potent Novel CDK4/6 Inhibitor TQB3616 in Hormone Receptor Positive Breast Cancer: Preclinical Characterization with in vitro and Human Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Culmerciclib In Vitro Assay Protocols: A Detailed Guide for Researchers

Abstract

Culmerciclib (also known as TQB3616) is a potent and selective inhibitor of cyclin-dependent kinases 2, 4, and 6 (CDK2/4/6).[1] Its primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[2] This inhibition prevents the G1-S phase transition, leading to cell cycle arrest and a subsequent decrease in tumor cell proliferation.[2] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of Culmerciclib, including kinase inhibition, cell proliferation, cell cycle analysis, and target engagement via Western blotting.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial drivers of cell cycle progression. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled proliferation. Culmerciclib is a next-generation CDK inhibitor with demonstrated potent activity against CDK2, CDK4, and CDK6. Its efficacy has been observed in various cancer cell lines, particularly those dependent on the CDK4/6-Rb pathway for growth. This document offers standardized protocols for researchers and drug development professionals to assess the in vitro pharmacological profile of Culmerciclib and similar CDK inhibitors.

Mechanism of Action: The CDK4/6-Rb Pathway

Culmerciclib exerts its anti-proliferative effects by targeting the CDK4/6-Cyclin D complex. In a normal cell cycle, this complex phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis and progression into the S phase. By inhibiting CDK4/6, Culmerciclib prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state. This maintains the Rb-E2F complex, thereby blocking S-phase entry and inducing G1 phase cell cycle arrest.[2]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of Culmerciclib.

Table 1: Enzymatic Inhibitory Activity (IC50) of Culmerciclib

| Target Kinase/Cyclin Complex | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | 0.35 | [3][4] |

| CDK6/Cyclin D1 | 0.49 | [3][4] |

| CDK2/Cyclin A | 2.62 | [3] |

| CDK1/Cyclin B | 222 | [3] |

Table 2: Anti-proliferative Activity (IC50) of Culmerciclib in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (nM) | Reference |

| T47D | HR+/HER2- | 82.4 | [3][4] |

| MCF-7 | HR+/HER2- | 115.5 | [3][4] |

| BT474 | HR+/HER2+ | 136.4 | [3] |

| MDA-MB-361 | HR+/HER2+ | 870.4 | [3] |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize Culmerciclib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of Culmerciclib required to inhibit 50% of the kinase activity of CDK2, CDK4, and CDK6. A common method is a radiometric protein kinase assay or a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human CDK4/Cyclin D1, CDK6/Cyclin D1, and CDK2/Cyclin A enzymes

-

Retinoblastoma (Rb) protein or a suitable peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Culmerciclib (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of Culmerciclib in DMSO.

-

In a 384-well plate, add the kinase, substrate, and diluted Culmerciclib to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percent inhibition for each Culmerciclib concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (CCK-8 or MTT)

This assay measures the anti-proliferative effects of Culmerciclib on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, T47D)

-

Complete growth medium

-

Culmerciclib (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Culmerciclib. Include a vehicle-only (DMSO) control.

-

Incubate the cells for 72 hours.

-

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until a color change is apparent.[5][6][7][8]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following Culmerciclib treatment to confirm G1 arrest.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

Culmerciclib (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with various concentrations of Culmerciclib or a DMSO control for 24-48 hours.

-

Cell Harvesting: Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours (or overnight).[3]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analysis: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.[3] Gate the cell populations based on DNA content (G0/G1, S, and G2/M phases).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 6. apexbt.com [apexbt.com]

- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 8. ptglab.com [ptglab.com]

TQB3616 Cell-Based Assay Guidelines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed guidelines for conducting cell-based assays with TQB3616, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). TQB3616 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those dependent on the CDK4/6 pathway for growth. These guidelines are intended to assist in the preclinical evaluation and characterization of TQB3616 in a laboratory setting.

Mechanism of Action

TQB3616 is an orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) to the S (Synthesis) phase.[1][2] In many cancer types, including hormone receptor-positive (HR+) breast cancer, the CDK4/6 pathway is often hyperactivated. TQB3616 works by inhibiting the phosphorylation of the retinoblastoma protein (Rb).[1][2] This prevention of Rb phosphorylation maintains the Rb-E2F transcription factor complex, which in turn blocks the transcription of genes required for S-phase entry, leading to G1 phase cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][2] Preclinical studies have shown that TQB3616 can induce apoptosis and its anti-tumor efficacy is comparable to other established CDK4/6 inhibitors.[2][3]

Signaling Pathway

The primary signaling pathway modulated by TQB3616 is the Cyclin D-CDK4/6-Rb pathway. The diagram below illustrates the mechanism of action of TQB3616 in inhibiting this pathway.

Key Cell-Based Assays

The following are detailed protocols for key in vitro assays to characterize the activity of TQB3616.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the inhibitory effect of TQB3616 on the proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D, BT474) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of TQB3616 in culture medium. Remove the medium from the wells and add 100 µL of the TQB3616 dilutions. Include a vehicle control (e.g., DMSO-treated cells).[3]

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Data Presentation:

| Cell Line | TQB3616 IC50 (µM) |

| MCF-7 | Data to be determined experimentally |

| T47D | Data to be determined experimentally |

| BT474 | Data to be determined experimentally |

| MDA-MB-361 | Data to be determined experimentally |

Note: Preclinical studies have shown that TQB3616 demonstrates potent anti-proliferative activity in Rb-proficient cancer cell lines, with over 50% inhibition at 0.3 µM in 8 out of 18 cell lines tested.[4]

Colony Formation Assay

This assay assesses the long-term effect of TQB3616 on the ability of single cells to form colonies.

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of TQB3616. Include a vehicle control.

-

Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.

-

Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

-

Data Acquisition: Count the number of colonies (typically >50 cells) in each well.

-

Data Analysis: Compare the number of colonies in the treated wells to the vehicle control to determine the inhibitory effect.

Data Presentation:

| Treatment | Concentration (µM) | Colony Count | % Inhibition |

| Vehicle Control | - | Data | 0 |

| TQB3616 | 0.1 | Data | Calculate |

| TQB3616 | 1.0 | Data | Calculate |

| TQB3616 | 10.0 | Data | Calculate |

Note: In a colony formation assay, TQB3616 was shown to be significantly more effective than abemaciclib (B560072) in reducing the colony formation rate of HR-positive breast cancer cells.[3]

Cell Cycle Analysis

This assay determines the effect of TQB3616 on cell cycle distribution.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with TQB3616 at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.

Data Presentation:

| Treatment | Concentration (µM) | % G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | - | Data | Data | Data |

| TQB3616 | 0.1 | Data | Data | Data |

| TQB3616 | 1.0 | Data | Data | Data |

| TQB3616 | 10.0 | Data | Data | Data |

Note: Both TQB3616 and abemaciclib have been shown to induce G1/S phase arrest in T47D and BT474 breast cancer cell lines in a dose-dependent manner.[3]

Apoptosis Assay

This assay is used to quantify the induction of apoptosis by TQB3616.

Protocol:

-

Cell Treatment: Treat cells with TQB3616 as described for the cell cycle analysis.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation:

| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis |

| Vehicle Control | - | Data | Data |

| TQB3616 | 0.1 | Data | Data |

| TQB3616 | 1.0 | Data | Data |

| TQB3616 | 10.0 | Data | Data |

Note: TQB3616 has been demonstrated to be more effective than abemaciclib in promoting apoptosis in T47D and BT474 breast cancer cells.[3]

Western Blot Analysis

This technique is used to assess the phosphorylation status of Rb and the expression levels of other cell cycle-related proteins.

Protocol:

-

Protein Extraction: Treat cells with TQB3616, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against p-Rb (Ser807/811), total Rb, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities to determine the relative protein expression levels.

Data Presentation:

Summarize the changes in protein levels or phosphorylation status in a table or as representative blot images.

| Treatment | Concentration (µM) | p-Rb (Ser807/811) / Total Rb |

| Vehicle Control | - | 1.0 |

| TQB3616 | 0.1 | Relative fold change |

| TQB3616 | 1.0 | Relative fold change |

Note: TQB3616 has been shown to reduce the levels of phosphorylated Rb.[3]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the in vitro characterization of TQB3616.

References

- 1. Facebook [cancer.gov]

- 2. Frontiers | The food effect on the pharmacokinetics of TQB3616 capsule in Chinse healthy subjects: a randomized, open-label, single-center, two-period, two-sequence crossover phase I clinical trial [frontiersin.org]

- 3. dovepress.com [dovepress.com]

- 4. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Culmerciclib (TQB3616) in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Culmerciclib (also known as TQB3616) is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), with additional activity against CDK2.[1][2] By inhibiting these kinases, Culmerciclib blocks the phosphorylation of the Retinoblastoma protein (Rb), preventing the G1-S phase transition of the cell cycle and thereby suppressing tumor cell proliferation.[3] These application notes provide a summary of preclinical data and detailed protocols for the use of Culmerciclib in xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action: CDK4/6 Inhibition

Culmerciclib targets the CDK4/6-Cyclin D-Rb pathway, which is a critical regulator of cell cycle progression. In many cancer types, this pathway is dysregulated, leading to uncontrolled cell growth. Culmerciclib's inhibition of CDK4/6 restores the cell cycle checkpoint, leading to G1 arrest.[3] Its enhanced inhibitory effects on CDK2 and CDK4 may help in overcoming clinical resistance to other CDK4/6 inhibitors.[1]

References

TQB3616: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract